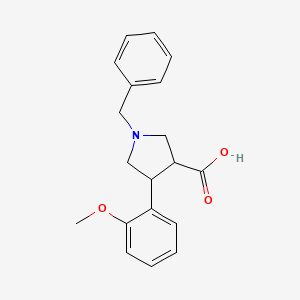
1-Benzyl-4-(2-methoxyphenyl)pyrrolidine-3-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Benzyl-4-(2-methoxyphenyl)pyrrolidine-3-carboxylic acid is a compound that features a pyrrolidine ring, a benzyl group, and a methoxyphenyl group
Vorbereitungsmethoden
The synthesis of 1-Benzyl-4-(2-methoxyphenyl)pyrrolidine-3-carboxylic acid typically involves the construction of the pyrrolidine ring followed by the introduction of the benzyl and methoxyphenyl groups. One common synthetic route includes the following steps:
Formation of the Pyrrolidine Ring: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the Benzyl Group: This step often involves the use of benzyl halides in the presence of a base.
Attachment of the Methoxyphenyl Group: This can be done through electrophilic aromatic substitution reactions using methoxyphenyl derivatives.
Industrial production methods may involve optimizing these steps to increase yield and reduce costs, often employing catalysts and specific reaction conditions to enhance efficiency .
Analyse Chemischer Reaktionen
1-Benzyl-4-(2-methoxyphenyl)pyrrolidine-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogenation or metal hydrides, resulting in the formation of alcohols or amines.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule, using reagents like alkyl halides or acyl chlorides.
Common reagents and conditions used in these reactions include acids, bases, and various solvents. The major products formed depend on the specific reaction conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
1-Benzyl-4-(2-methoxyphenyl)pyrrolidine-3-carboxylic acid has several scientific research applications:
Medicinal Chemistry: It serves as a scaffold for designing biologically active molecules, potentially leading to new therapeutic agents.
Organic Synthesis: The compound is used as an intermediate in the synthesis of more complex molecules.
Biological Studies: It is employed in studies investigating the interactions of pyrrolidine derivatives with biological targets.
Its versatility makes it valuable in drug discovery and development, as well as in the synthesis of novel compounds with potential pharmacological activities .
Wirkmechanismus
The mechanism of action of 1-Benzyl-4-(2-methoxyphenyl)pyrrolidine-3-carboxylic acid involves its interaction with specific molecular targets. The pyrrolidine ring can engage in hydrogen bonding and hydrophobic interactions with proteins, influencing their activity. The benzyl and methoxyphenyl groups contribute to the compound’s binding affinity and specificity. These interactions can modulate various biological pathways, leading to the compound’s observed effects .
Vergleich Mit ähnlichen Verbindungen
1-Benzyl-4-(2-methoxyphenyl)pyrrolidine-3-carboxylic acid can be compared with other pyrrolidine derivatives such as:
- 1-Benzyl-pyrrolidine-3-carboxylic acid
- 1-(4-Methoxyphenyl)-5-oxo-3-pyrrolidinecarboxylic acid
- 5-(2-Methoxyphenyl)-2-pyridinecarboxylic acid
These compounds share structural similarities but differ in their functional groups and biological activities. The presence of the methoxyphenyl group in this compound distinguishes it from other derivatives, potentially offering unique pharmacological properties .
Eigenschaften
Molekularformel |
C19H21NO3 |
|---|---|
Molekulargewicht |
311.4 g/mol |
IUPAC-Name |
1-benzyl-4-(2-methoxyphenyl)pyrrolidine-3-carboxylic acid |
InChI |
InChI=1S/C19H21NO3/c1-23-18-10-6-5-9-15(18)16-12-20(13-17(16)19(21)22)11-14-7-3-2-4-8-14/h2-10,16-17H,11-13H2,1H3,(H,21,22) |
InChI-Schlüssel |
KHORCGWXPAYAIP-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC=CC=C1C2CN(CC2C(=O)O)CC3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-chloro-N-[4-hydroxy-1-(4-methylphenyl)sulfonylpyrrolidin-3-yl]-N-(1-phenylethyl)acetamide](/img/structure/B14790710.png)
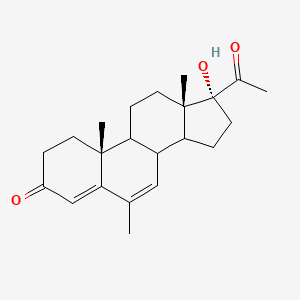
![(10S,13S)-17-hydroxy-10,13-dimethyl-1,2,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-3-one](/img/structure/B14790717.png)
![[(6aR,6bS,8aR,14bR)-4,4,6a,6b,8a,11,11,14b-octamethyl-1,2,3,4a,5,6,7,8,9,10,12,13,14,14a-tetradecahydropicen-3-yl] acetate](/img/structure/B14790725.png)
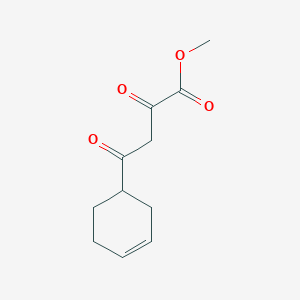
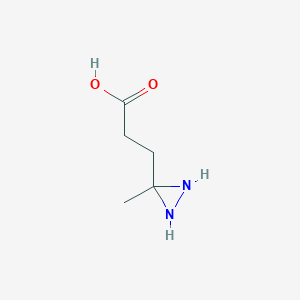

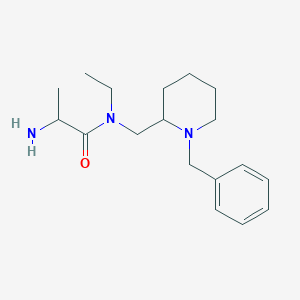
![tert-butyl N-[[1-(2-methyl-4-nitropyrazol-3-yl)piperidin-3-yl]methyl]carbamate](/img/structure/B14790778.png)

![(R)-3-methyl-4-(6-(1-((R)-S-methylsulfonimidoyl)cyclopropyl)-2-(1-tosyl-1H-pyrrolo[2,3-b]pyridin-4-yl)pyrimidin-4-yl)morpholine](/img/structure/B14790790.png)
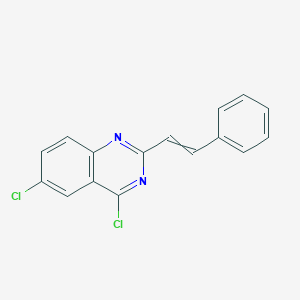
![6-[4-[5-(6-Carboxy-3,4,5-trihydroxyoxan-2-yl)oxy-3-[4-(2-piperidin-1-ylethoxy)benzoyl]-1-benzothiophen-2-yl]phenoxy]-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B14790803.png)
![2-[(Acetylthio)methyl]-2-propenoic acid](/img/structure/B14790815.png)
